molecular formula C9H9Cl2N B3372361 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-58-2

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3372361
CAS RN: 89315-58-2
M. Wt: 202.08 g/mol
InChI Key: HRGNUIZWSIKGMT-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines . It is a chiral compound with a tetrahydroisoquinoline core that is substituted with two chlorine atoms at the 6 and 8 positions . It has potential pharmaceutical applications due to its structural similarity to biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 8 positions . The InChI code for this compound is 1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 238.54 .

Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme plays a critical role in epinephrine biosynthesis. Compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, closely related to this compound, have demonstrated potent inhibitory properties and are considered for therapeutic utility in humans (Demarinis et al., 1981).

Radiochemical Synthesis

The compound has been the subject of studies focusing on its radiochemical synthesis. These studies provide valuable insights into the methodologies for producing radiolabeled versions of the compound, which can be used in various research applications, particularly in tracing and imaging studies (Mendelson et al., 1984).

Eco-friendly Synthesis Approach

Recent research emphasizes the importance of developing eco-friendly synthesis methods for compounds like 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile, an analog of this compound. Such approaches are in line with the principles of green chemistry and aim to minimize the environmental impact of chemical synthesis (Damera & Pagadala, 2023).

Antiglioma Activity

Studies have identified certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as biaryl derivatives, as potential candidates for treating glioma, a type of brain tumor. These compounds have shown selective inhibition of glioma cell growth while leaving normal cells relatively unaffected, suggesting their potential in cancer therapy (Mohler et al., 2006).

Chemical Reactions and Derivatives

There is also significant interest in the chemical reactions involving tetrahydroisoquinolines, including those related to this compound. These studies focus on the synthesis of various derivatives and their potential applications in pharmacology and other fields (Muramatsu et al., 2013).

Safety and Hazards

The safety information for 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGNUIZWSIKGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503773
Record name 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89315-58-2
Record name Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89315-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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